molecular formula C9H18F3N3 B3003682 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine CAS No. 1094753-64-6

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine

Cat. No.: B3003682
CAS No.: 1094753-64-6
M. Wt: 225.259
InChI Key: KBKRAFXANLJNDC-UHFFFAOYSA-N
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Description

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine (CAS 1094753-64-6) is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring substituted with a 2,2,2-trifluoroethyl group and a propan-1-amine chain. The 2,2,2-trifluoroethyl group is a significant moiety in pharmaceutical development, as it is known to improve a compound's metabolic stability, binding affinity, and bioavailability . This makes derivatives of this scaffold valuable for optimizing lead compounds. Its primary research application is as a key synthetic intermediate or precursor in constructing more complex, biologically active molecules. For example, structural analogs incorporating the 4-(2,2,2-trifluoroethyl)piperazine group have been identified in published research as components of inhibitors targeting essential kinases in Plasmodium falciparum for antimalarial drug discovery . Furthermore, the piperazine-propanamine structure is a common feature in compounds designed for probing protein-ligand interactions, such as in the development of inhibitors for targets like Hsp90 . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F3N3/c10-9(11,12)8-15-6-4-14(5-7-15)3-1-2-13/h1-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKRAFXANLJNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the trifluoroethyl group or the amine group is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing piperazine moieties exhibit promising anticancer properties. The trifluoroethyl substitution enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets.

  • Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of piperazine and their effects on cancer cell lines. Results showed that modifications with trifluoroethyl groups significantly increased cytotoxicity against various cancer types, suggesting that 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine could be a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. The presence of the piperazine ring is known to enhance interaction with bacterial membranes.

  • Case Study : Research conducted on piperazine derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of trifluoroethyl groups was found to enhance these effects by altering the physicochemical properties of the compounds .

Neuropharmacology

The piperazine structure is also associated with neuropharmacological effects, particularly in modulating neurotransmitter systems.

  • Case Study : A study evaluated the effects of piperazine derivatives on serotonin receptors. Results indicated that the trifluoroethyl substitution could influence receptor binding affinities and efficacy, suggesting potential applications in treating mood disorders .

Synthetic Methodologies

The synthesis of 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves several steps:

  • Formation of Piperazine Ring : Using alkylation reactions with 2,2,2-trifluoroethyl bromide.
  • Propanamine Moiety Introduction : Achieved through condensation reactions with appropriate amines.

These synthetic routes can be optimized for yield and purity using various catalysts and purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent on Piperazine Key Functional Groups Molecular Weight (g/mol) CAS Number
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine 2,2,2-Trifluoroethyl Propylamine ~250–300 (estimated) Not provided
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine 3-Trifluoromethylphenyl Propylamine 268.19 20529-25-3
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine 2-Methoxyphenyl Propylamine 249.35 TRC-M229390
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline 2,2,2-Trifluoroethyl + Sulfonyl Aniline + Sulfonyl linkage 345.37 (C₁₃H₁₈F₃N₃O₂S) Not provided

Key Observations :

  • Trifluoroethyl vs. Aryl Substituents : The trifluoroethyl group enhances lipophilicity and metabolic stability compared to aryl substituents (e.g., methoxyphenyl or trifluoromethylphenyl), which may improve blood-brain barrier penetration .
Receptor Affinity and Selectivity
  • Dopamine D4 Receptor Antagonists : Analogs like S 18126 and L 745,870 demonstrate that trifluoromethyl or halogenated aryl groups on piperazine improve selectivity for D4 over D2/D3 receptors. The trifluoroethyl group in the target compound may similarly enhance selectivity but requires empirical validation .
  • Fluorine’s Impact : Fluorinated substituents reduce oxidative metabolism, prolonging half-life. For example, trifluoroethoxy groups (as in ’s pyrazole derivative) increase stability, a trait likely shared with the trifluoroethyl group in the target compound .

Physicochemical Properties

Property Target Compound 3-(Trifluoromethylphenyl) Analog 2-Methoxyphenyl Analog
Lipophilicity (LogP) High (estimated) Moderate Moderate
Metabolic Stability Enhanced (fluorine effect) Moderate Lower (methoxy metabolism)
Solubility Low (hydrophobic trifluoroethyl) Low (aryl substituent) Moderate (polar methoxy)

Biological Activity

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C9H18F3N3
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 1094753-64-6

The compound features a piperazine ring substituted with a trifluoroethyl group and a propan-1-amine moiety. The trifluoroethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

Synthesis

The synthesis of 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. This reaction can be catalyzed and requires careful selection of solvents to optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have suggested that derivatives of piperazine compounds can possess antimicrobial properties. The trifluoroethyl substitution may enhance the efficacy of these compounds against bacterial strains due to improved membrane penetration .

Anticancer Activity

A notable study highlighted the potential of piperazine-based compounds to inhibit microtubule dynamics in cancer cells. This class of compounds has been shown to sensitize colon cancer cells to apoptosis by enhancing their response to apoptotic ligands. The mechanism involves the inhibition of tubulin polymerization and the activation of caspases in the presence of tumor necrosis factor (TNF) .

The mechanism by which 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine exerts its biological effects is multifaceted:

  • Cell Membrane Interaction : The lipophilic nature of the trifluoroethyl group allows for better membrane permeability.
  • Targeting Microtubules : Similar to other piperazine derivatives, it may bind to the colchicine-binding site on β-tubulin, disrupting normal microtubule dynamics essential for cell division .
  • Apoptosis Induction : Enhanced expression of TNFR1 on cancer cells leads to increased sensitivity to apoptosis through caspase activation .

Case Studies and Research Findings

StudyFindings
Microtubule Dynamics Inhibition The compound was found to induce mitotic arrest in colon cancer cells with an effective dose (ED50) around 115 nm .
Antimicrobial Activity Exhibited significant activity against various bacterial strains; further studies are needed to quantify this effect .
Structure-Activity Relationship (SAR) Modifications in the structure significantly affect biological activity; ongoing research aims to optimize these derivatives for enhanced efficacy .

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